Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate
Overview
Description
Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent to form the diethyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature conditions are crucial to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- Dimethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate
- 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid
- 1-methyl-1H-pyrazole-3,4-dicarboxylate derivatives
Uniqueness
Diethyl 5-chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific ester functional groups, which enhance its solubility and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
diethyl 5-chloro-1-methylpyrazole-3,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-4-16-9(14)6-7(10(15)17-5-2)12-13(3)8(6)11/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTNCQGIWMCXIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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